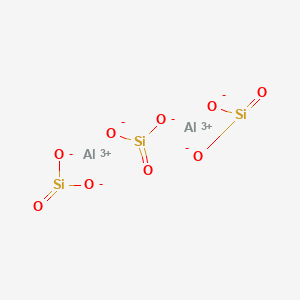
Silicic acid, aluminum salt
Vue d'ensemble
Description
Silicic acid, aluminum salt is a useful research compound. Its molecular formula is Al2O5Si and its molecular weight is 162.05. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Abrasive; Absorbent; Opacifying. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Gastrointestinal Uptake and Urinary Excretion : Silicic acid is suggested to counteract aluminium toxicity. It's well absorbed from the gastrointestinal tract in humans and is then excreted in urine. However, no significant increase in aluminium excretion was noted after ingestion of orthosilicic acid (Reffitt et al., 1999).
Influence on Aluminium Hydroxide Precipitation : Silicic acid can impact the flocculation process in water treatment, enhancing or hindering the aggregation of primary aluminium crystallites depending on its concentration and solution pH (Duan & Gregory, 1998).
Interaction with Aluminium in Acidic Solutions : The reaction of aluminium with monomeric silicic acid forms hydroxyaluminosilicate, influencing the release of aluminium from the environment and possibly playing a role in aluminium homeostasis in biota (Exley, Schneider & Doucet, 2002).
Complexes with Aluminum(III) in Aqueous Systems : Aluminum(III) forms complexes with aqueous silicic acid, which are important in mitigating aluminum toxicity in plant and animal life. These complexes also have implications in technological processes like aluminum production (Swaddle, 2001).
Impact on Atomic Absorption Signal of Aluminium : Silicic acid has been identified as an important modifier of the absorbance signal of aluminium measured by graphite furnace atomic absorption spectrometry (GFAAS), enhancing the signal significantly (Schneider & Exley, 2001).
Reduction of Cerebral Oxidation by Aluminum Toxicity : Beer consumption, due to its silicon content, can protect against the neurotoxic effects of aluminum, suggesting the role of silicic acid in mitigating aluminum-induced oxidative damage (González-Muñoz et al., 2008).
Silica Film Preparation for Corrosion Protection : SiO2 coatings, derived from silicic acid, are useful for protecting metals like aluminum against oxidation and acid corrosion, highlighting its application in material sciences (Thim et al., 2000).
Acute Toxicity of Aluminium in Fish : The presence of silicic acid in natural waters can eliminate acute aluminum toxicity in fish, emphasizing its ecological and environmental significance (Birchall et al., 1989).
Role in Alzheimer's Disease : The interaction between aluminum and silicon, particularly in the formation of aluminosilicates, may shed light on the relationship between these elements and Alzheimer's disease, with implications in medical research (Birchall & Chappell, 1988).
Orientations Futures
Silica removal processes are critical in desalination of coal seam gas (CSG) water by reverse osmosis (RO) technology as silica can deposit on the membrane surface of RO systems . As a result of silica deposition, the quantity and quality of portable water produced by RO system will be significantly reduced . Therefore, future research could focus on developing new catalysts for chemical reactions and new pharmaceutical excipients with improved properties.
Mécanisme D'action
- Specifically, it plays a crucial role in the biosilica synthesis within diatoms, which are unicellular algae with intricate siliceous cell walls .
- Once inside the cell, silicic acid must be stabilized against uncontrolled polycondensation and stored for subsequent cell wall silicification .
- Different models of silicon storage within diatom cells are discussed, ensuring the necessary intracellular silicon concentrations for cell wall synthesis .
- These intricate siliceous structures provide mechanical support, protection, and contribute to diatom fitness and ecological roles .
- Environmental factors significantly influence silicic acid availability and efficacy:
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
Analyse Biochimique
Biochemical Properties
Silicic acid, aluminum salt interacts with various biomolecules. For instance, in plants, silicic acid is found at concentrations ranging from 0.1 to 10% (dry weight basis), an amount equivalent to, or even exceeding, several macronutrients . The uptake, storage, and function of this compound in plants have been studied extensively .
Cellular Effects
The effects of this compound on cells are complex and multifaceted. In plants, for example, those deprived of silicic acid are often weaker structurally and more prone to abnormalities of growth, development, and reproduction .
Molecular Mechanism
It is known that silicic acid transporters (SITs) are able to transport silicic acid into the cell interior . These proteins are found in all different diatom lineages .
Temporal Effects in Laboratory Settings
It is known that after silicic acid uptake, it must be stabilized against uncontrolled polycondensation and stored in the cell interior .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, in diatoms, silicic acid is taken up as monosilicic acid, Si(OH)4 .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. In diatoms, for example, silicic acid transporters (SITs) transport silicic acid into the cell interior .
Subcellular Localization
It is known that after silicic acid uptake, it must be stabilized and stored in the cell interior .
Propriétés
IUPAC Name |
dialuminum;dioxido(oxo)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.3O3Si/c;;3*1-4(2)3/q2*+3;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZIKUPSQINGKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2O9Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701014506 | |
| Record name | Aluminum silicate (Al2(SiO3)3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701014506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid; Pellets or Large Crystals, Other Solid, Dry Powder; Pellets or Large Crystals, Solid; [IUCLID] Orange solid; [Sigma-Aldrich MSDS] | |
| Record name | Aluminatesilicate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silicic acid, aluminum salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminatesilicate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20198 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
14504-95-1, 1327-36-2, 1335-30-4 | |
| Record name | Silicic acid (H2SiO3), aluminum salt (3:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014504951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminatesilicate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silicic acid, aluminum salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silicic acid (H2SiO3), aluminum salt (3:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminum silicate (Al2(SiO3)3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701014506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aluminatesilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.069 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Silicic acid, aluminum salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.208 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Aluminium silicate(3:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.993 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(4-Fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1148101.png)

